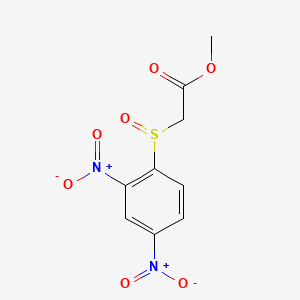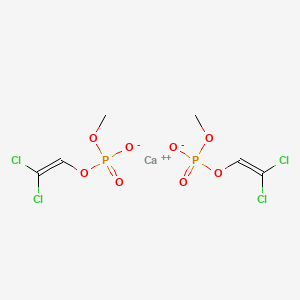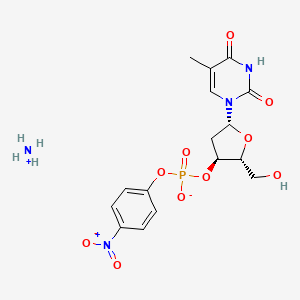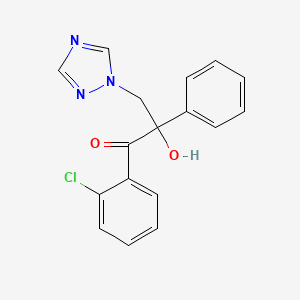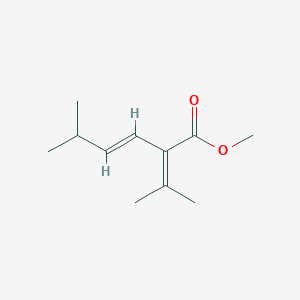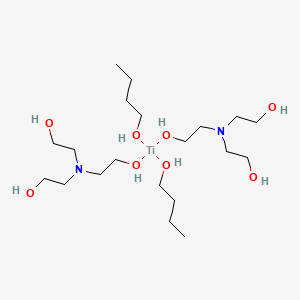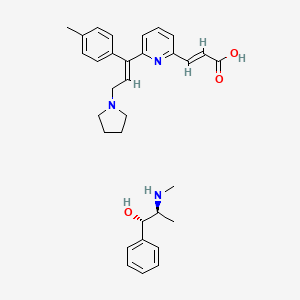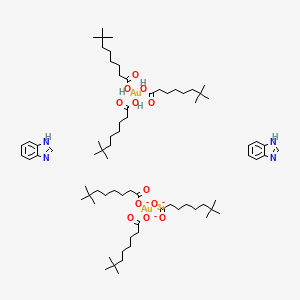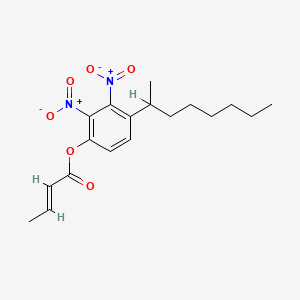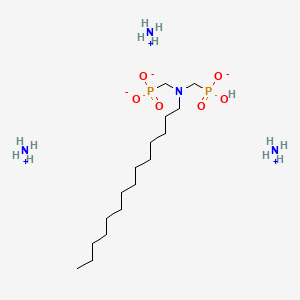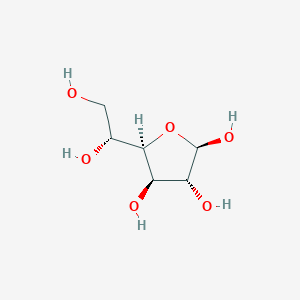
beta-D-glucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-glucofuranose: is a five-membered ring form of glucose, a simple sugar and an essential carbohydrate in biology. It is one of the cyclic forms of glucose, which can exist in equilibrium with its open-chain form and other cyclic forms. The furanose form is less common than the six-membered pyranose form but plays a significant role in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-D-glucofuranose can be synthesized through the acid-catalyzed cyclization of D-glucose. The process involves the formation of a hemiacetal linkage between the aldehyde group at carbon 1 and the hydroxyl group at carbon 4 or 5, resulting in the formation of a five-membered ring structure .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of starch or cellulose into glucose, followed by the cyclization process. Enzymes such as glucose isomerase can be used to facilitate the conversion of glucose into its furanose form .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in glycosylation reactions, forming glycosidic bonds with other molecules .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as bromine water or nitric acid to form gluconic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride, resulting in the formation of sorbitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acetic anhydride can be used to form acetylated derivatives
Major Products Formed:
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Acetylated derivatives
Applications De Recherche Scientifique
Beta-D-glucofuranose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex carbohydrates and glycoconjugates.
Biology: this compound is involved in the study of carbohydrate metabolism and enzyme specificity.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the field of glycomics.
Industry: this compound is utilized in the production of biofuels, biodegradable plastics, and other bioproducts
Mécanisme D'action
The mechanism of action of beta-D-glucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosidases and glycosyltransferases, facilitating the formation and breakdown of glycosidic bonds. The molecular targets include enzymes involved in carbohydrate metabolism, such as hexokinase and glucose-6-phosphate isomerase .
Comparaison Avec Des Composés Similaires
Alpha-D-glucofuranose: Another anomer of D-glucose with a different configuration at the anomeric carbon.
Beta-D-glucopyranose: The six-membered ring form of glucose, which is more common in nature.
Alpha-D-glucopyranose: The alpha anomer of the six-membered ring form of glucose
Uniqueness: Beta-D-glucofuranose is unique due to its five-membered ring structure, which imparts different chemical and physical properties compared to its pyranose counterparts. This structural difference influences its reactivity and interaction with biological molecules, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
30412-16-9 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
Clé InChI |
AVVWPBAENSWJCB-QZABAPFNSA-N |
SMILES isomérique |
C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



